N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
N-Acetyl Norgestimate-d6: A Technical Guide for Researchers
An in-depth technical guide for researchers, scientists, and drug development professionals on the application of N-Acetyl Norgestimate-d6 as an internal standard in bioanalytical studies.
Introduction
N-Acetyl Norgestimate-d6 is a deuterated analog of N-Acetyl Norgestimate (B1679921), an intermediate in the synthesis of Norgestimate.[1] Norgestimate is a synthetic progestin widely used in oral contraceptives in combination with an estrogen.[1][2] In pharmacokinetic and bioequivalence studies, the accurate quantification of the parent drug and its active metabolites is crucial. Due to its structural similarity and mass difference, N-Acetyl Norgestimate-d6 serves as an ideal internal standard for mass spectrometry-based bioanalytical methods.[3] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, allowing for precise differentiation from the non-deuterated analyte while maintaining similar chemical and chromatographic properties.[4]
This guide provides a comprehensive overview of N-Acetyl Norgestimate-d6, including its chemical properties, a detailed experimental protocol for its use in a UPLC-MS/MS method, and a diagram illustrating its role in the context of norgestimate metabolism.
Chemical Identity and Properties
N-Acetyl Norgestimate-d6 is a stable isotope-labeled compound.[1] Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [(3E,8R,9S,10R,13S,14S,17R)-3-acetyloxyimino-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate | [1] |
| CAS Number | 1263195-02-3 | [1] |
| Molecular Formula | C₂₅H₂₇D₆NO₄ | [1] |
| Molecular Weight | 417.58 g/mol | [1] |
| Appearance | Light Yellow Powder | [1] |
| Purity | >98% | [1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol (B129727) | [1] |
| Synonyms | N-Acetyl Norgestimate D6; Norgestimate-3-acetate-2,2,4,6,6,10-D6; Norgestimate-3-acetate-D6; Norgestimate-N-acetate-2,2,4,6,6,10-d6 | [1] |
Role in Bioanalysis
Norgestimate is a prodrug that undergoes rapid and extensive metabolism following administration.[5] The primary active metabolites are 17-deacetylnorgestimate (norelgestromin) and norgestrel.[4][5] Given the low concentrations of these analytes in biological matrices, highly sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required for their quantification.[6]
Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis. They co-elute with the analyte of interest and experience similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification. N-Acetyl Norgestimate-d6, with its six deuterium atoms, serves this purpose effectively in methods designed to measure norgestimate and its metabolites.[4]
Experimental Protocol: Quantification of Norgestimate Metabolites
The following protocol is a representative example of a UPLC-MS/MS method for the quantification of a norgestimate metabolite in human plasma, adapted from a validated method for 17-desacetylnorgestimate using its deuterated internal standard.[6] This protocol illustrates the principles and procedures that would be applied when using N-Acetyl Norgestimate-d6 as an internal standard for the quantification of norgestimate or its acetylated metabolites.
Preparation of Stock and Working Solutions
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Stock Solutions: Prepare stock solutions of the analytical standard (e.g., N-Acetyl Norgestimate) and the internal standard (N-Acetyl Norgestimate-d6) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analytical standard stock solution with a methanol/water (50:50, v/v) mixture to create working solutions for calibration curve and quality control (QC) samples. Prepare a working solution of the internal standard (N-Acetyl Norgestimate-d6) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Solid-Phase Extraction)
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Pipette 500 µL of human plasma (blank, calibration standard, QC sample, or unknown sample) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (N-Acetyl Norgestimate-d6) to all tubes except the blank matrix sample.
-
Vortex mix for 30 seconds.
-
Condition a solid-phase extraction (SPE) cartridge (e.g., Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% acetonitrile (B52724) in water.
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the UPLC-MS/MS system.
UPLC-MS/MS Conditions
| Parameter | Condition |
| UPLC System | Waters Acquity UPLC or equivalent |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 90% A, ramp to 10% A over 2.5 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole mass spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized for N-Acetyl Norgestimate and N-Acetyl Norgestimate-d6 |
Norgestimate Metabolism and Bioanalytical Workflow
The following diagram illustrates the metabolic pathway of norgestimate and the role of a deuterated internal standard in the bioanalytical workflow.
Caption: Norgestimate metabolism and the integration of N-Acetyl Norgestimate-d6 in a typical bioanalytical workflow.
Conclusion
N-Acetyl Norgestimate-d6 is a critical tool for researchers and drug development professionals involved in the pharmacokinetic and bioequivalence assessment of norgestimate-containing pharmaceuticals. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the high accuracy and precision required to meet regulatory standards and to obtain reliable data on drug disposition. The experimental protocol outlined in this guide provides a robust framework for the development of sensitive and specific bioanalytical methods for norgestimate and its metabolites.
References
- 1. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and its application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of N-acetylcysteine in human plasma by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. Determination of norgestimate and its metabolites in human serum using high-performance liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolite Identification, Reaction Phenotyping, and Retrospective Drug-Drug Interaction Predictions of 17-Deacetylnorgestimate, the Active Component of the Oral Contraceptive Norgestimate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of 17-desacetyl norgestimate in human plasma by liquid chromatography–tandem mass spectrometry (LC–MS/MS) and its application to bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
